molecular formula C19H24O3 B11158194 7-butoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-butoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11158194
M. Wt: 300.4 g/mol
InChI Key: MSEVCUZMOJJGBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BUTOXY-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzaldehydes and cyclopentanone derivatives.

    Condensation Reaction: The key step involves a condensation reaction between the benzaldehyde and cyclopentanone derivatives in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the chromen-4-one core structure.

    Alkylation: The chromen-4-one intermediate is then subjected to alkylation reactions using butyl and propyl halides to introduce the butoxy and propyl groups at the 7 and 8 positions, respectively.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 7-BUTOXY-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the chromen-4-one core to its dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or propyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, and solvents like dimethylformamide or dichloromethane.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted chromen-4-one derivatives with various functional groups.

Scientific Research Applications

7-BUTOXY-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for drug discovery and development.

    Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications in treating various diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-BUTOXY-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-8-ethyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
  • 7-Ethoxy-8-butyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
  • 7-Propoxy-8-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one

Uniqueness

Compared to similar compounds, 7-BUTOXY-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of butoxy and propyl groups at the 7 and 8 positions, respectively, enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

7-butoxy-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H24O3/c1-3-5-10-21-17-12-18-16(11-13(17)7-4-2)14-8-6-9-15(14)19(20)22-18/h11-12H,3-10H2,1-2H3

InChI Key

MSEVCUZMOJJGBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1CCC)C3=C(CCC3)C(=O)O2

Origin of Product

United States

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